Ethyl 1-acetyl-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 1-acetyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure consists of an indazole ring substituted with an ethyl ester group at the 3-position and an acetyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate typically involves the reaction of 1-acetyl-1H-indazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 1-acetyl-1H-indazole-3-carboxylic acid.
Reduction: Ethyl 1-acetyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-acetyl-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-acetyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indazole-3-carboxylate: Lacks the acetyl group at the 1-position.
1-acetyl-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
1-acetyl-1H-indazole-3-methanol: Contains an alcohol group instead of an ester group.
Uniqueness
Ethyl 1-acetyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetyl and ethyl ester groups allows for versatile chemical modifications and potential therapeutic applications .
Biological Activity
Ethyl 1-acetyl-1H-indazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the indazole family, characterized by a fused indole structure that contributes to its biological activities. The synthesis typically involves the acylation of indazole derivatives. For instance, one method involves the reaction of ethyl 1H-indole-3-carboxylate with acetic anhydride in the presence of pyridine, leading to the formation of the desired compound .
Biological Activities
The biological activities of this compound have been extensively studied, revealing several promising pharmacological effects:
Anticancer Activity
Research indicates that indazole derivatives, including this compound, exhibit potent anticancer properties. A study highlighted that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase.
Anti-inflammatory Effects
Indazole derivatives are known for their anti-inflammatory activities. This compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness in inhibiting bacterial growth, which opens avenues for developing new antibiotics based on this scaffold .
Case Study 1: Anticancer Mechanism
In a detailed investigation, this compound was tested for its effects on breast cancer cells (MDA-MB-231). The results indicated that treatment with this compound led to morphological changes consistent with apoptosis and increased caspase-3 activity, confirming its role as an apoptosis inducer .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory potential of various indazole derivatives, including this compound. The findings demonstrated a significant reduction in TNF-α secretion in LPS-stimulated THP-1 cells, suggesting its application in inflammatory conditions .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 1-acetylindazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)11-9-6-4-5-7-10(9)14(13-11)8(2)15/h4-7H,3H2,1-2H3 |
InChI Key |
HYVDXPLKDUDCTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
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